molecular formula C32H50O4 B600769 Tsugaric acid A CAS No. 174391-64-1

Tsugaric acid A

Katalognummer: B600769
CAS-Nummer: 174391-64-1
Molekulargewicht: 498.74
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Therapeutic Uses

  • Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. Studies have shown its potential in treating conditions such as arthritis and other inflammatory diseases by modulating immune responses .
  • Neuroprotective Properties : Recent investigations into the compound's effects on neural dysfunctions suggest it may help alleviate symptoms associated with Alzheimer's disease and depression. The mechanisms appear to involve neuroprotection and enhancement of cognitive functions .
  • Anticancer Activity : Some studies have highlighted the compound's ability to inhibit cancer cell proliferation. Its structural components may interact with specific cellular pathways involved in tumor growth suppression .

Case Studies

  • Study on Neuroprotection : A network pharmacology approach was utilized to analyze the compound's effects on neural pathways. Results indicated significant improvements in memory and cognitive function in animal models of Alzheimer's disease .
  • Anti-inflammatory Research : Clinical trials demonstrated that patients receiving treatment with the compound showed reduced markers of inflammation compared to control groups .

Enzyme Interaction

The compound has been shown to interact with various enzymes involved in metabolic pathways. Its acetyloxy group may enhance its binding affinity to specific targets within cellular systems.

Metabolic Pathway Modulation

Research suggests that this compound can modulate metabolic pathways related to lipid metabolism and energy homeostasis. This could have implications for treating metabolic disorders such as obesity and diabetes.

Polymer Development

Due to its unique structural properties, the compound can be used as a building block for synthesizing novel polymers with tailored properties for applications in coatings and adhesives.

Nanotechnology

The compound's ability to self-assemble into nanostructures opens avenues for its use in drug delivery systems where controlled release of therapeutic agents is critical.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Tsugaric Acid A umfasst mehrere Schritte, die typischerweise von Lanosterol ausgehen, einem gängigen Triterpenoidvorläufer. Der Prozess beinhaltet Acetylierungs-, Oxidations- und Cyclisierungsreaktionen unter kontrollierten Bedingungen. Spezielle Reagenzien und Katalysatoren werden verwendet, um diese Transformationen zu erleichtern, wodurch eine hohe Ausbeute und Reinheit des Endprodukts gewährleistet werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus natürlichen Quellen, wie z.B. bestimmten Pflanzenarten. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, die Reinigung durch Chromatographie und die Kristallisation. Diese Methoden werden optimiert, um die Ausbeute zu maximieren und die Bioaktivität der Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tsugaric Acid A unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden, die eine verstärkte oder veränderte biologische Aktivität aufweisen können.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was möglicherweise zu neuen Analoga mit unterschiedlichen Eigenschaften führt.

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific structure, which includes an acetoxy group at the 3α position and a double bond at the 8,24 positions. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications .

Biologische Aktivität

The compound (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties based on current research findings.

The compound has a molecular formula of C30H50O4C_{30}H_{50}O_4 and a molecular weight of approximately 466.7 g/mol. Its structure features multiple chiral centers and a significant degree of stereochemistry which may influence its biological interactions.

Key Chemical Characteristics

PropertyValue
Molecular Weight466.7 g/mol
XLogP3-AA5.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count6

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound can inhibit the TLR4/MyD88/NF-κB signaling pathway. This pathway is crucial in mediating inflammatory responses and is often upregulated in conditions such as osteoarthritis .
  • Antioxidant Properties : The presence of multiple hydroxyl groups in the structure may confer antioxidant capabilities. Antioxidants are vital in combating oxidative stress and protecting cellular integrity.
  • Hormonal Modulation : Given its structural similarity to steroid-like compounds, it may interact with hormonal pathways or act as a modulator of steroid hormone activity.

Study on Osteoarthritis

A study conducted by Jian et al. (2020) explored the effects of various compounds on osteoarthritis models and highlighted the importance of the TLR4/MyD88/NF-κB pathway in inflammation management. The findings indicated that compounds similar to (2R)-2-[(3S... could significantly reduce inflammatory markers associated with osteoarthritis .

Pharmacological Investigations

Further pharmacological evaluations have shown that the compound can affect multiple signaling pathways involved in inflammation and cell apoptosis. For instance:

  • TNF Signaling Pathway : This pathway is critical for systemic inflammation and has been implicated in various chronic diseases.
  • MAPK Pathway : Involved in cellular responses to stress and cytokines.

Therapeutic Applications

The diverse biological activities suggest potential applications in:

  • Anti-inflammatory therapies for chronic diseases such as arthritis.
  • Antioxidant supplements to enhance health and prevent oxidative damage.

Eigenschaften

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35)/t22-,23-,26+,27+,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWGZIBLJWZUEA-NFOHWCJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 3
Reactant of Route 3
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 4
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 5
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 6
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Customer
Q & A

Q1: What are the potential benefits of (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (Tsugaric acid A) for skin health?

A: Research suggests that (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid, also known as this compound, isolated from Ganoderma tsugae, exhibits potential for protecting skin against UV-induced damage. [] While the exact mechanisms are still under investigation, studies indicate it might contribute to the development of anti-photoaging formulations. []

Q2: How does the chemical structure of (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (this compound) differ from other lanostanoids found in Ganoderma tsugae?

A: (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (this compound) is characterized by a specific arrangement of functional groups within its lanostanoid structure. Researchers identified two new lanostanoids alongside (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (this compound) in Ganoderma tsugae: (24R, S)-3alpha-acetoxy-24-hydroxy-5alpha-lanosta-8,25-di en-21-oic acid (Tsugaric acid C) and two tsugariosides (B and C). [] These compounds differ in the presence and position of hydroxyl groups, esterification patterns, and side chain modifications, ultimately influencing their biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.